
Bis-(n-Boc-aminoxy)-peg3
Overview
Description
Bis-(n-Boc-aminoxy)-peg3 is a compound that features a polyethylene glycol (PEG) backbone with two n-Boc-aminoxy groups attached. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable linkages and its solubility in both aqueous and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(n-Boc-aminoxy)-peg3 typically involves the coupling of n-Boc-aminoxy groups to a PEG backbone. One common method involves the reaction of n-Boc-aminoxy acetic acid with a PEG derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous monitoring and control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis-(n-Boc-aminoxy)-peg3 can undergo various chemical reactions, including:
Oxidation: The aminoxy groups can be oxidized to form nitroso derivatives.
Reduction: The nitroso derivatives can be reduced back to aminoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove Boc-protecting groups.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Regenerated aminoxy groups.
Substitution: Free aminoxy groups that can be further functionalized.
Scientific Research Applications
Bis-(n-Boc-aminoxy)-peg3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Bis-(n-Boc-aminoxy)-peg3 exerts its effects is primarily through the formation of stable linkages between the aminoxy groups and other functional groups. The aminoxy groups can react with carbonyl compounds to form oxime linkages, which are stable under physiological conditions. This property makes this compound a valuable tool in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-Aminooxy-PEG2-CH2COOH
- N-Boc-Aminooxy-PEG8-acid
Comparison
Compared to other similar compounds, Bis-(n-Boc-aminoxy)-peg3 offers a balance between solubility and reactivity due to its PEG3 backbone. This makes it more versatile for applications requiring both aqueous and organic solubility. Additionally, the presence of two n-Boc-aminoxy groups allows for multiple functionalizations, enhancing its utility in complex synthetic and biological processes .
Biological Activity
Bis-(n-Boc-aminoxy)-peg3 is a PEG-based compound that has gained attention in the fields of chemical biology and medicinal chemistry. This compound serves as a versatile linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, biochemical properties, and its applications in cancer therapy.
This compound functions primarily as a linker in PROTAC synthesis. It connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This dual ligand approach allows for enhanced specificity and efficacy in targeting disease-related proteins, particularly in cancer therapy.
Key Mechanisms:
- Linker Functionality: The compound's structure facilitates efficient conjugation to various ligands, enhancing the stability and solubility of the resulting PROTACs.
- Ubiquitin-Proteasome Pathway: By utilizing the cellular machinery responsible for protein degradation, this compound promotes the selective elimination of pathogenic proteins.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its favorable solubility in various solvents including water, DMSO, DCM, and DMF. This solubility is crucial for its application in biological systems as it allows for easy formulation and administration.
This compound exhibits several biochemical properties that enhance its utility in research and therapeutic applications:
Property | Description |
---|---|
Molecular Formula | C₁₈H₃₆N₂O₉ |
Molecular Weight | 398.49 g/mol |
Solubility | Soluble in water, DMSO, DCM, DMF |
Deprotection Conditions | Can be deprotected under acidic conditions (e.g., TFA) |
Biological Activity
Research indicates that this compound plays a significant role in enhancing the biological activity of PROTACs. For instance, studies have demonstrated that PROTACs synthesized using this linker show improved efficacy in degrading target proteins associated with various cancers.
Case Studies:
- Cancer Cell Lines: In vitro studies using prostate cancer cell lines showed that PROTACs containing this compound effectively reduced levels of the androgen receptor, leading to decreased cell proliferation (Reference: An S et al., 2018).
- In Vivo Efficacy: Animal models treated with PROTACs linked via this compound exhibited significant tumor regression compared to controls, indicating its potential as a therapeutic agent (Reference: PMC8792322).
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O9/c1-17(2,3)28-15(21)19-26-13-11-24-9-7-23-8-10-25-12-14-27-20-16(22)29-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNGBHOXBWGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124919 | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-66-6 | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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